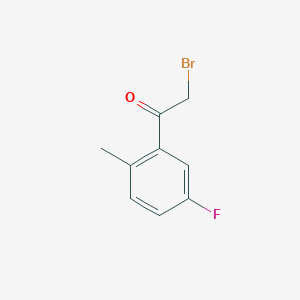

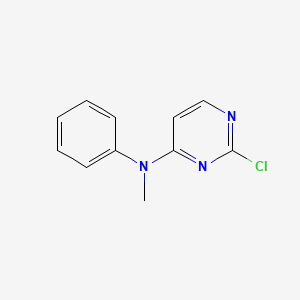

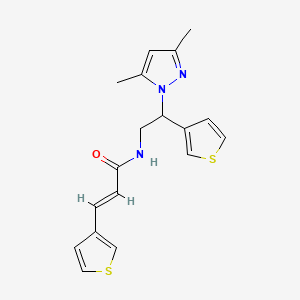

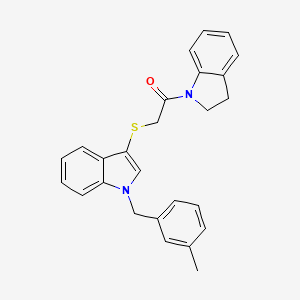

1-(indolin-1-yl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(indolin-1-yl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)ethanone, commonly known as CBL0137, is a small molecule compound that has been gaining attention in the scientific community for its potential therapeutic applications. CBL0137 was first synthesized by researchers at the Institute of Chemical Biology and Fundamental Medicine in Russia in 2013. Since then, numerous studies have been conducted to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Scientific Research Applications

Synthesis and Chemical Reactions

- Indole Derivatives Synthesis : Studies have shown that indole derivatives like 1-(indolin-1-yl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)ethanone can be synthesized through various chemical reactions. For instance, the reaction between isatins and 2-aminobenzylamine in acetic acid produces complex spirooxindoles or indolo[3,2-c]quinolin-6-ones, depending on the conditions. This process involves initial formation of a spiro compound and subsequent rearrangements leading to the final product (Bergman et al., 2003).

Biological Activities

Antimicrobial Activity : Some 1H-Indole derivatives, synthesized from reactions involving indole and chloroacetylchloride, exhibit significant antimicrobial activity. These compounds have been tested against various microorganisms, including Gram-positive and Gram-negative bacteria, showing promising results in inhibiting microbial growth (Letters in Applied NanoBioScience, 2020).

Antifungal and Antioxidant Properties : Novel 3-(2-substituted)-1H-indol-3-yl)-1-(thiophen-2yl)prop-2-en-1-one chalcone derivatives, related to the 1-(indolin-1-yl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)ethanone, have shown excellent antifungal and antioxidant activities. These activities were identified using assays like DPPH radical scavenging and zone of inhibition tests, comparing the results to standard drugs (Gopi et al., 2016).

Anticonvulsant Properties : Certain indole derivatives have been synthesized for their potential as anticonvulsant agents. These compounds, including derivatives of 1-(1H-indol-1-yl)ethanone, have shown significant activity in tests like the maximal electroshock test, suggesting their utility in treating convulsive disorders (Ahuja & Siddiqui, 2014).

Synthesis for Medicinal Chemistry

Indoleamine 2,3-dioxygenase (IDO) Inhibitors : Research into the synthesis and structure-activity relationships of indol-2-yl ethanone derivatives, closely related to the compound , has led to the development of novel IDO inhibitors. These compounds have shown micromolar range activity in vitro and in vivo, demonstrating their potential in medicinal chemistry (Dolušić et al., 2011).

Anti-inflammatory Properties : Another area of interest is the synthesis of new chalcone derivatives, including 1-(1H-indol-1-yl)ethanone derivatives, to explore their anti-inflammatory properties. These compounds have been tested in models like carrageenan-induced Rat Hind Paw Edema, showing potential as anti-inflammatory agents (Rehman et al., 2022).

properties

IUPAC Name |

1-(2,3-dihydroindol-1-yl)-2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2OS/c1-19-7-6-8-20(15-19)16-27-17-25(22-10-3-5-12-24(22)27)30-18-26(29)28-14-13-21-9-2-4-11-23(21)28/h2-12,15,17H,13-14,16,18H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGGJKHHNXZWUDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)N4CCC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(indolin-1-yl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.